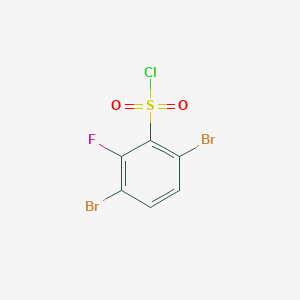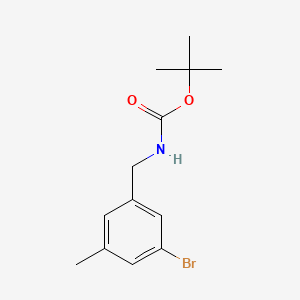![molecular formula C7H5FN2 B1446390 7-氟咪唑并[1,2-a]吡啶 CAS No. 1260903-17-0](/img/structure/B1446390.png)
7-氟咪唑并[1,2-a]吡啶
描述
7-Fluoroimidazo[1,2-a]pyridine is a synthetic intermediate belonging to the imidazopyridine family. It is characterized by the presence of a fluorine atom at the 7th position on the imidazo[1,2-a]pyridine ring structure. This compound has a molecular formula of C7H5FN2 and a molecular weight of 136.13 g/mol . It is widely used in the synthesis of pharmaceuticals, pesticides, and fine chemicals .
科学研究应用
7-Fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Industry: Used in the synthesis of fine chemicals and pesticides.
作用机制
Target of Action
7-Fluoroimidazo[1,2-a]pyridine is a significant compound in pharmaceutical synthesis, particularly in the development of compounds with inhibitory properties against IRAK and FLT3 enzymes . These enzymes play crucial roles in various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .
Mode of Action
The mode of action of 7-Fluoroimidazo[1,2-a]pyridine is primarily through its interaction with its targets, the IRAK and FLT3 enzymes . The compound’s unique chemical properties, influenced by its fluorine atom at the 7th position and imidazo[1,2-a]pyridine ring structure, allow it to engage in specific interactions within biological systems .
Biochemical Pathways
The biochemical pathways affected by 7-Fluoroimidazo[1,2-a]pyridine are those involving IRAK and FLT3 enzymes . The compound’s interaction with these enzymes can lead to potential therapeutic effects against various diseases . The specific biochemical pathways and their downstream effects require further exploration and experimental validation .
Pharmacokinetics
Its solubility, reactivity, and potential biological activity are influenced by its fluorine substituent . These properties could impact its bioavailability and overall pharmacokinetic profile.
Result of Action
The result of 7-Fluoroimidazo[1,2-a]pyridine’s action is the inhibition of IRAK and FLT3 enzymes . This inhibition can lead to potential therapeutic effects against various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .
Action Environment
The action environment of 7-Fluoroimidazo[1,2-a]pyridine can influence its action, efficacy, and stability. The compound is known to be relatively stable under standard conditions, but its reactivity can be modulated through interactions with other molecules . Environmental factors that could influence its action include the presence of other molecules, pH levels, temperature, and more . A detailed understanding of how these factors influence 7-fluoroimidazo[1,2-a]pyridine’s action requires further exploration and experimental validation .
生化分析
Biochemical Properties
7-Fluoroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of IRAK and FLT3 enzymes . These enzymes are involved in various cellular processes, including immune response and cell proliferation. The interaction between 7-Fluoroimidazo[1,2-a]pyridine and these enzymes is characterized by the binding of the compound to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of signaling pathways and cellular responses, making 7-Fluoroimidazo[1,2-a]pyridine a potential therapeutic agent for diseases such as cancer .
Cellular Effects
The effects of 7-Fluoroimidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 7-Fluoroimidazo[1,2-a]pyridine can inhibit cell proliferation and induce apoptosis by interfering with key signaling pathways. Additionally, it can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 7-Fluoroimidazo[1,2-a]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . By binding to the active sites of these biomolecules, 7-Fluoroimidazo[1,2-a]pyridine can inhibit their activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroimidazo[1,2-a]pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Fluoroimidazo[1,2-a]pyridine is relatively stable under standard conditions, but its reactivity can be modulated through interactions with other molecules . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-Fluoroimidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 7-Fluoroimidazo[1,2-a]pyridine may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
7-Fluoroimidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the overall efficacy and safety profile of 7-Fluoroimidazo[1,2-a]pyridine, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 7-Fluoroimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic potential . Understanding the transport mechanisms of 7-Fluoroimidazo[1,2-a]pyridine is essential for optimizing its delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of 7-Fluoroimidazo[1,2-a]pyridine plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 7-Fluoroimidazo[1,2-a]pyridine can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-a]pyridine can be achieved through a multi-step process. One common method involves the following steps :
Step 1: Add 2-amino-4-chloropyridine, ethanol, sodium bicarbonate, and chloroacetaldehyde aqueous solution into a reaction vessel. Heat the mixture to 80°C for reflux and react for 2 hours.
Step 2: Cool the reaction mixture, remove ethanol, and add water and ethyl acetate. Separate the organic phase and concentrate it to obtain a brownish-red oily liquid.
Step 3: Add 7-chloroimidazo[1,2-a]pyridine, p-methoxybenzyl chloride, and N,N-dimethylformamide into a reaction vessel. Heat to 90°C and stir for 2 hours. Cool the mixture and proceed to the next reaction.
Step 4: Add cesium fluoride to the reaction solution, heat to 100°C, and stir for 1 hour.
Industrial Production Methods: An efficient and environmentally friendly industrial production method involves a one-step synthesis using a copper complex-promoted reaction. This method uses inexpensive reagents like acetylene and 2-amino-4-fluoropyridine, resulting in a high yield of 92% .
化学反应分析
Types of Reactions: 7-Fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .
相似化合物的比较
- 2-Fluoroimidazo[1,2-a]pyridine
- 4-Fluoroimidazo[1,2-a]pyridine
- 5-Fluoroimidazo[1,2-a]pyridine
Comparison: 7-Fluoroimidazo[1,2-a]pyridine is unique due to the specific position of the fluorine atom at the 7th position, which influences its chemical properties and biological activity.
属性
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXNVNBHVEIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-17-0 | |
| Record name | 7-Fluoroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)


![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)


![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)
![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)




